1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is a chemical compound with a complex structure that includes a morpholine ring, a dihydroxyethyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Dihydroxyethyl Group: The dihydroxyethyl group is introduced via a reaction with an epoxide, such as ethylene oxide, under basic conditions.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The prop-2-en-1-one moiety can be reduced to form saturated alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyethyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]piperidin-4-yl]prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]azepan-4-yl]prop-2-en-1-one: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3R)-3-[(1R)-1,2-dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-9(13)10-3-4-14-6-7(10)8(12)5-11/h2,7-8,11-12H,1,3-6H2/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXEBROXCQBFG-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCOC[C@@H]1[C@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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